
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is derived from benzothiazole, a bicyclic structure containing both benzene and thiazole rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Méthodes De Préparation
The synthesis of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione typically involves the diazotization of 6-ethoxybenzothiazole followed by coupling with 2,4-pentanedione. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures (0-5°C) to ensure the stability of the diazonium salt . Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents used in these reactions include hydrochloric acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione include other benzothiazole-based azo dyes, such as:
- 6-ethoxybenzothiazole-2-azo-4-nitrobenzene
- 6-ethoxybenzothiazole-2-azo-4-chlorobenzene
- 6-ethoxybenzothiazole-2-azo-4-methylbenzene
These compounds share the benzothiazole and azo group structures but differ in their substituents on the aromatic ring, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
4882-90-0 |
|---|---|
Formule moléculaire |
C14H15N3O3S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3S/c1-4-20-10-5-6-11-12(7-10)21-14(15-11)17-16-13(8(2)18)9(3)19/h5-7,13H,4H2,1-3H3 |
Clé InChI |
JFPHQUYDPNVDHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
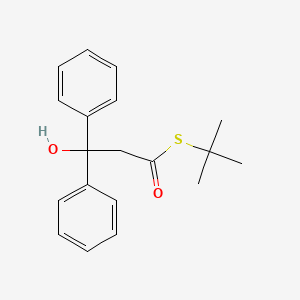
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
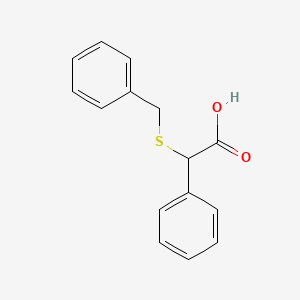
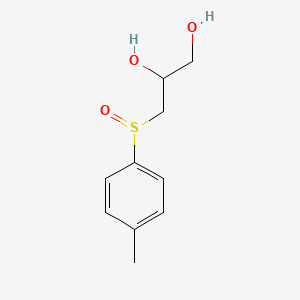
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
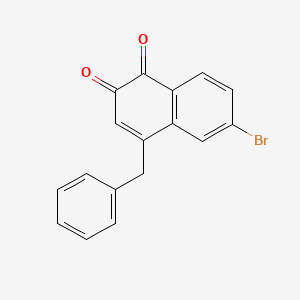
![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)
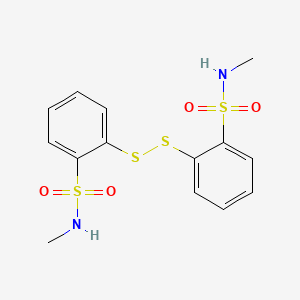
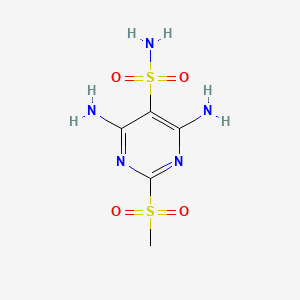
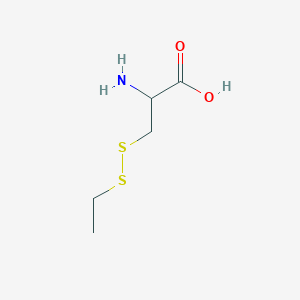

![(3S,4R)-N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B14004103.png)
